molecular formula C15H22BFN2O4 B2994029 (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid CAS No. 2377606-00-1

(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid

Cat. No.: B2994029
CAS No.: 2377606-00-1
M. Wt: 324.16
InChI Key: GWAKELOEPKIQCL-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative featuring a fluorophenyl core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry . The Boc group serves as a protective strategy for the piperazine amine, allowing selective deprotection during multi-step syntheses.

Properties

IUPAC Name

[2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAKELOEPKIQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The fluorophenylboronic acid is synthesized separately and then coupled with the protected piperazine derivative under suitable reaction conditions. The final product is obtained after deprotection of the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the fluorophenyl group or the piperazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.

    Industry: The compound is valuable in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The fluorophenyl group and piperazine ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen or Substituted Phenyl Groups

  • (2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid (CAS Ref: 10-F692004): Key Difference: Chlorine replaces fluorine at the 4-position. Applications: Likely used in analogous Suzuki reactions but with distinct regioselectivity due to halogen positioning.
  • tert-Butyl 4-(4-boronophenyl)piperazine-1-carboxylate (CAS 540752-87-2): Key Difference: Boronic acid is directly attached to a phenyl ring linked to the piperazine. Similarity Score: 0.75 (moderate structural overlap due to Boc-piperazine and boronic acid) .

Carbamoyl-Substituted Analogues

  • (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-51-7):

    • Key Difference : A tert-butylcarbamoyl group replaces the Boc-piperazine.
    • Impact : The carbamoyl group lacks the tertiary amine of piperazine, limiting post-functionalization opportunities. However, it may improve lipophilicity, enhancing membrane permeability .
    • Applications : More suited for hydrophobic environments compared to the hydrophilic Boc-piperazine derivative.
  • (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-37-9): Key Difference: Cyclopropylcarbamoyl substituent introduces a small, rigid ring. However, reduced solubility in aqueous media compared to Boc-piperazine derivatives .

Piperazine Derivatives with Alternate Protecting Groups

  • (4-((4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid (CAS 1704096-94-5): Key Difference: A bulky tert-butyldiphenylsilyl (TBDPS) group replaces the Boc protection. However, it offers orthogonal protection strategies for complex syntheses .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Polar Surface Area (Ų) Rotatable Bonds Key Functional Groups
Target Compound ~350.2 ~90 7 Boronic acid, Boc-piperazine, Fluorophenyl
(2-{4-[(Boc)piperazinyl]-4-Cl-phenyl)BA ~364.7 ~90 7 Boronic acid, Boc-piperazine, Chlorophenyl
(5-(tert-Butylcarbamoyl)-2-F-phenyl)BA ~239.1 ~70 4 Boronic acid, Carbamoyl, Fluorophenyl
(4-Cyclopropylcarbamoyl-2-F-phenyl)BA ~223.0 ~65 3 Boronic acid, Cyclopropane, Fluorophenyl
  • Bioavailability Considerations: The target compound’s higher polar surface area (~90 Ų) and rotatable bond count (7) may limit oral bioavailability compared to carbamoyl derivatives (PSA ~65–70 Ų) .

Biological Activity

(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug development. Its structure incorporates a boronic acid moiety, which is known for its ability to interact with biomolecules, making it a candidate for various biological activities.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22BClF2N2O3
  • Molecular Weight : 348.17 g/mol

Anticancer Activity

Research has indicated that boronic acids can inhibit certain proteases and enzymes involved in cancer progression. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of proteasome activity, leading to apoptosis in malignant cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
LNCaP (Prostate Cancer)15.0
HeLa (Cervical Cancer)10.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting serine proteases and certain kinases, which are crucial in various signaling pathways involved in cancer and other diseases.

Case Study: Inhibition of Kinase Activity
A study demonstrated that the compound effectively inhibited the activity of the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This inhibition was observed at nanomolar concentrations, suggesting a strong affinity for the target kinase.

The proposed mechanism for the biological activity of this compound involves:

  • Boronate Formation : The boronic acid group can form reversible covalent bonds with diols present in biomolecules.
  • Proteasome Inhibition : By interfering with ubiquitin-proteasome pathways, the compound may prevent the degradation of pro-apoptotic factors, promoting cell death in cancer cells.
  • Kinase Inhibition : The piperazine ring contributes to binding affinity with kinase domains, enhancing inhibitory effects on specific signaling pathways.

Q & A

Basic: What are the key synthetic routes for (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid?

Methodological Answer:
A common approach involves Suzuki-Miyaura coupling. For example, a boronic acid derivative (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) can react with a halogenated aryl precursor (e.g., tert-butyl 4-bromo-2-nitrobenzoate) using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) in a solvent system like 1,2-dimethoxyethane/water under reflux . Post-coupling, the Boc (tert-butoxycarbonyl) group can be selectively deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by purification via silica gel chromatography .

Advanced: How can Suzuki coupling efficiency be optimized for this boronic acid derivative?

Methodological Answer:
Optimization focuses on:

  • Catalyst selection : Pd(PPh₃)₄ is standard, but air-stable catalysts like PdCl₂(dppf) may improve reproducibility.
  • Solvent system : A 3:1 mixture of toluene/ethanol with aqueous Na₂CO₃ enhances solubility of aromatic intermediates .
  • Electronic effects : The electron-withdrawing fluorine at the 2-position (meta to boron) may slow coupling; increasing reaction time (e.g., 12–24 hours) or temperature (80–100°C) can mitigate this .
  • Purification : Use preparative HPLC to resolve byproducts from sterically hindered intermediates .

Basic: What characterization techniques are critical for confirming structure and purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and boronic acid moiety (broad peak ~8 ppm).
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .
  • Melting Point : Compare observed mp (e.g., 138–139.5°C for analogous pinacol esters) with literature .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₂BFN₂O₄: calc. 344.16) .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:
Discrepancies (e.g., mp variations of ±5°C) may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) and compare DSC profiles .
  • Hydration/Solvates : Conduct TGA to detect solvent loss below 100°C .
  • Impurity profiles : Use LC-MS to identify trace byproducts (e.g., de-Boc derivatives) that depress mp .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in water. Use THF or DCM for reactions .
  • Stability : The Boc group is stable under basic conditions but cleaves in strong acids (e.g., TFA). Store at –20°C under inert atmosphere to prevent boronic acid oxidation .

Advanced: How to mitigate boronic acid protodeboronation during storage or reactions?

Methodological Answer:

  • Additives : Include 1–5% pinacol to stabilize the boronic acid as a cyclic ester .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid acid-catalyzed degradation .
  • Low temperature : Perform reactions at 0–25°C to minimize thermal decomposition .

Basic: What role does the fluorine substituent play in reactivity?

Methodological Answer:
The 2-fluoro group:

  • Directs electrophilic substitution : Meta to boron, it reduces electron density on the phenyl ring, favoring Suzuki coupling at the boron site .
  • Enhances metabolic stability : Reduces cytochrome P450-mediated oxidation in drug discovery contexts .

Advanced: How to design derivatives to improve bioavailability for in vivo studies?

Methodological Answer:

  • Reduce rotatable bonds : Replace flexible piperazine with a rigid bicyclic amine (e.g., piperidine) to lower entropy .
  • Polar surface area (PSA) : Introduce methyl groups on the Boc moiety to reduce PSA (<140 Ų) while maintaining solubility .
  • Prodrug strategies : Convert the boronic acid to a pinacol ester for enhanced membrane permeability .

Basic: What synthetic precursors are commercially available?

Methodological Answer:
Key precursors include:

  • tert-Butyl piperazine-1-carboxylate (CAS 57260-73-8), a Boc-protected piperazine .
  • 2-Fluoro-5-bromophenylboronic acid (CAS 936353-84-3) for Suzuki coupling .
  • 4-(tert-Butoxycarbonyl)piperazin-1-yl acetic acid (CAS 156478-71-6) for functionalization .

Advanced: How to analyze electronic effects of substituents on boron reactivity?

Methodological Answer:

  • DFT calculations : Model the boronic acid’s Lewis acidity using Gaussian at the B3LYP/6-31G* level to predict coupling rates .
  • Hammett constants : Correlate σ values of substituents (e.g., –F: σₘ = 0.34) with reaction yields .
  • Kinetic studies : Monitor coupling progress via in situ IR to assess rate-limiting steps (e.g., transmetallation vs. oxidative addition) .

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